molecular formula C9H13FO2 B11823089 ethyl 3-cyclopropyl-2-fluorobut-2-enoate

ethyl 3-cyclopropyl-2-fluorobut-2-enoate

Cat. No.: B11823089
M. Wt: 172.20 g/mol
InChI Key: OBERRPZQCSOPAQ-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 3-cyclopropyl-2-fluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c1-3-12-9(11)8(10)6(2)7-4-5-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBERRPZQCSOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is a compound of significant interest in medicinal and synthetic organic chemistry due to its unique structural features, including a cyclopropyl ring and a fluorinated moiety. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14FO2C_9H_{14}FO_2 with a molecular weight of approximately 172.2 g/mol. Its structure is characterized by the following features:

  • Cyclopropyl Group : This three-membered ring is known for its unique strain and reactivity, which can influence the compound's biological interactions.
  • Fluorine Atom : The presence of fluorine is often associated with enhanced lipophilicity and biological activity, making fluorinated compounds valuable in drug design.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Cyclopropanation Reactions : Involving the reaction of alkenes with carbenes.
  • Fluorination Techniques : Utilizing reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine into the structure.
  • Esterification : Combining an alcohol with a carboxylic acid or its derivatives to form the ester.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.

Key Findings from Research

  • Enzyme Inhibition : Studies have indicated that compounds with similar structures can act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Ligand Activity : The compound may exhibit activity as a receptor ligand, influencing signaling pathways in cells.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-cyclopropylbut-2-enoateC9H14O2Lacks fluorine; simpler structure
Ethyl 4-cyclopropylbut-2-enoateC9H14O2Different position for cyclopropyl group
Ethyl 3-methylbutanoateC8H16O2No cyclopropane; saturated structure
Ethyl 3-fluorobutanoateC5H9FO2Fluorinated but without cyclopropane

This comparison highlights the unique properties of this compound that may enhance its reactivity and biological activity compared to other compounds.

Medicinal Chemistry

Research has explored the potential of this compound in drug development, particularly focusing on its anti-inflammatory and anticancer properties. For instance, studies have shown that similar fluorinated compounds can significantly modulate biological processes involved in inflammation and tumor growth.

Synthetic Organic Chemistry

The compound's unique structure makes it a valuable building block in organic synthesis, particularly in creating more complex molecules with desired biological activities.

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